molecular formula C11H10BClN2O3 B14067750 (4-Chloro-2-(2-methoxyphenyl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(2-methoxyphenyl)pyrimidin-5-yl)boronic acid

Cat. No.: B14067750
M. Wt: 264.47 g/mol
InChI Key: RIOORCCIEVRXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-(2-methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(2-methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halogenated pyrimidine derivative. One common method is the palladium-catalyzed borylation reaction, where the halogenated pyrimidine is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(2-methoxyphenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with halogenated aromatic compounds in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation reaction.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Hydrogenated Derivatives: Formed through reduction of the chloro group.

Properties

Molecular Formula

C11H10BClN2O3

Molecular Weight

264.47 g/mol

IUPAC Name

[4-chloro-2-(2-methoxyphenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H10BClN2O3/c1-18-9-5-3-2-4-7(9)11-14-6-8(12(16)17)10(13)15-11/h2-6,16-17H,1H3

InChI Key

RIOORCCIEVRXOP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)C2=CC=CC=C2OC)(O)O

Origin of Product

United States

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